
Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate
Overview
Description
Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H19FO4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets of “Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate”.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer activity . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it inhibits the activity of certain kinases involved in cell signaling pathways, leading to the suppression of downstream signaling events . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic effects and potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . It may degrade under specific conditions, leading to a reduction in its efficacy . Long-term studies have also indicated that the compound can induce sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which no further therapeutic benefits are observed . These findings are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, resulting in the formation of various metabolites . These metabolites may retain some biological activity or be further metabolized and excreted . Understanding the compound’s metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms . These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate (CAS No. 691856-87-8) is a synthetic compound belonging to the benzofuran class, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H19FO4
- Molar Mass: 342.36 g/mol
- Density: 1.190 g/cm³ (predicted)
- Boiling Point: 464.7 °C (predicted)
- Storage Conditions: 2-8 °C
Antiviral Activity
Research indicates that benzofuran derivatives, including this compound, exhibit antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that compounds in this class could inhibit HCV replication by targeting specific viral proteins, thereby reducing viral load in infected cells .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This activity could be attributed to the compound's ability to interfere with signaling pathways involved in inflammation .
Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. In cellular models, it demonstrated a significant reduction in oxidative stress markers, suggesting potential protective effects against oxidative damage .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Viral Replication : By interfering with viral protein synthesis and assembly.
- Cytokine Modulation : Reducing the expression of TNF-alpha and IL-6, key players in inflammation.
- Scavenging Free Radicals : Neutralizing reactive oxygen species (ROS), thus protecting cellular integrity.
Case Studies
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate is a chemical compound with several research applications. It is intended for scientific research and testing purposes only . It is not meant for use as a drug, food item, or household item .
Characteristics
Applications
- Antioxidant capabilities This compound has been evaluated for its antioxidant capabilities. In cellular models, it has demonstrated a significant reduction in oxidative stress markers.
- Intermediate in chemical synthesis this compound can be used as a building block in the synthesis of more complex molecules, particularly oligo-aryl compounds with drug-like features .
- Research on Isoxazole Derivatives: The general class of isoxazole derivatives, which shares a structural similarity, has demonstrated immunoregulatory properties, including immunosuppressive and anti-inflammatory activities. These derivatives can regulate the proliferation of thymocytes, splenocytes, and lymph node cells, as well as the production of cytokines like IL-1β and TNF-α . Some isoxazole derivatives have shown promise in protecting against experimental colitis and inhibiting tumor growth .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-propan-2-yloxy-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-23-20(22)18-16-11-15(24-12(2)3)9-10-17(16)25-19(18)13-5-7-14(21)8-6-13/h5-12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVJHBTVTZBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671856 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-[(propan-2-yl)oxy]-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691856-87-8 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-(1-methylethoxy)-3-benzofurancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691856-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-fluorophenyl)-5-[(propan-2-yl)oxy]-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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